(S)-2-(2-Methoxyethyl)piperazine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2S)-2-(2-methoxyethyl)piperazine |
InChI |
InChI=1S/C7H16N2O/c1-10-5-2-7-6-8-3-4-9-7/h7-9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
JLKZFXSTWRYDHS-ZETCQYMHSA-N |
Isomeric SMILES |
COCC[C@H]1CNCCN1 |
Canonical SMILES |
COCCC1CNCCN1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of S 2 2 Methoxyethyl Piperazine
Reactivity of Amine Functions within the Piperazine (B1678402) Ring
The piperazine core of (S)-2-(2-Methoxyethyl)piperazine contains two secondary amine groups at the N1 and N4 positions. These nitrogens exhibit typical amine reactivity, serving as nucleophiles and bases. However, their chemical environments are distinct, leading to differences in reactivity and enabling regioselective functionalization. The N4 nitrogen is sterically less hindered and electronically more similar to a standard secondary amine, whereas the N1 nitrogen is directly adjacent to the C2 stereocenter bearing a methoxyethyl group, making it more sterically encumbered.
This inherent difference in steric hindrance allows for regioselective reactions. The N4 position is generally the more nucleophilic and accessible site for reactions such as N-alkylation, N-acylation, N-arylation, and sulfonylation. Under controlled conditions, electrophiles will preferentially react at the N4 position.
N-Alkylation and N-Acylation: Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., acetonitrile, DMF), typically lead to the mono-N4-alkylated product. Similarly, N-acylation with acyl chlorides or anhydrides will predominantly yield the N4-acylated derivative. The presence of the additional nitrogen allows for tuning the three-dimensional geometry at the distal position of the ring, a feature not easily accessible with analogous heterocycles like morpholines or piperidines. mdpi.comnih.gov
Regioselectivity in Functionalization: The regioselectivity of these reactions is crucial for building complex molecular architectures. For instance, in the synthesis of various pharmacologically active agents, selective functionalization of one nitrogen atom is a key step. beilstein-journals.org While the N4 position is the kinetic site of reaction, functionalization of the more hindered N1 site can be achieved, often by first protecting the N4 position. A common strategy involves the introduction of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, at the N4 position, followed by reaction at the N1 position, and subsequent deprotection if necessary.
Table 1: Representative Reactions of Piperazine Amine Functions This table is based on general piperazine reactivity; specific yields for this compound may vary.
| Reaction Type | Reagents and Conditions | Primary Product | Reference |
|---|---|---|---|
| N-Alkylation (at N4) | Alkyl halide (e.g., R-Br), K₂CO₃, CH₃CN, 85°C | (S)-1-Alkyl-4-(2-methoxyethyl)piperazine | nih.gov |
| N-Acylation (at N4) | Acyl chloride (e.g., R-COCl), Et₃N, CH₂Cl₂ | (S)-1-Acyl-4-(2-methoxyethyl)piperazine | nih.gov |
| Reductive Amination (at N4) | Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂ | (S)-1-(Substituted alkyl)-4-(2-methoxyethyl)piperazine | acs.org |
| Sulfonylation (at N4) | Sulfonyl chloride (e.g., R-SO₂Cl), Pyridine | (S)-1-Sulfonyl-4-(2-methoxyethyl)piperazine | acs.org |
Selective Functionalization of the Methoxyethyl Side Chain
The methoxyethyl group at the C2 position offers another site for chemical modification, although it is generally less reactive than the amine functions. The ether linkage is stable under most conditions used for N-functionalization. However, under forcing conditions, it can be cleaved.
Ether Cleavage: Cleavage of the methyl ether can be accomplished using strong Lewis acids like boron tribromide (BBr₃) or hydrobromic acid (HBr). This reaction would convert the methoxyethyl side chain into a hydroxyethyl (B10761427) group, yielding (S)-2-(2-hydroxyethyl)piperazine. This transformation provides a new reactive handle—a primary alcohol—which can be further functionalized through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. The conditions required for ether cleavage are harsh and may require protection of the piperazine nitrogens to avoid side reactions.
Oxidative Degradation: While less common, oxidative degradation of the ether side chain could be explored, but would likely suffer from a lack of selectivity given the presence of the susceptible amine groups.
Stereocontrolled Modifications and Further Functionalization at Ring Carbon Atoms
Direct functionalization of the carbon atoms of the piperazine ring, known as C–H functionalization, is a powerful but challenging strategy for introducing molecular diversity. mdpi.com For a chiral substrate like this compound, controlling the regio- and stereoselectivity of such reactions is a significant hurdle. nih.govrsc.org
α-C–H Functionalization: Modern synthetic methods, including transition-metal-catalyzed and photoredox-catalyzed reactions, have been developed for the α-C–H functionalization of saturated N-heterocycles. mdpi.comnih.gov These methods can be used to introduce aryl, vinyl, or alkyl groups at the carbon atoms adjacent to the nitrogen atoms. nih.govencyclopedia.pub
In the context of this compound, the C–H bonds at C3 and C5 are potential sites for functionalization. The existing stereocenter at C2 can direct the stereochemical outcome of reactions at these positions, potentially leading to diastereomerically enriched products. For instance, α-lithiation of N-Boc protected piperazines followed by reaction with an electrophile is a known method for C2-substitution. mdpi.com Applying similar logic, deprotonation at C3 or C5 could be influenced by the C2-substituent.
Challenges in Piperazine C–H Functionalization: The C–H functionalization of piperazines is often more difficult than that of simpler systems like piperidines or pyrrolidines. nih.gov The presence of the second nitrogen atom can lead to catalyst inhibition and undesired competitive side reactions. nih.gov However, recent advances have shown that these challenges can be overcome. For example, photoredox catalysis using iridium-based photosensitizers has been successfully used for the α-C–H arylation and vinylation of N-Boc piperazines. nih.govencyclopedia.pub
Table 2: Potential C-H Functionalization Strategies for the Piperazine Ring This table outlines general methodologies that could be adapted for this compound.
| Reaction Type | Catalyst/Reagent System | Potential Product | Reference |
|---|---|---|---|
| α-C–H Arylation | Ir(ppy)₃, Light, Base | C3/C5-Aryl-(S)-2-(2-methoxyethyl)piperazine | mdpi.comnih.gov |
| α-C–H Vinylation | Ir(ppy)₃, Light, Vinyl sulfone | C3/C5-Vinyl-(S)-2-(2-methoxyethyl)piperazine | mdpi.comnih.gov |
| α-Lithiation/Trapping | s-BuLi/(-)-Sparteine (B7772259), Electrophile | Diastereomerically enriched C3/C5-substituted product | nih.gov |
| SnAP Reagent Chemistry | Aldehydes, Copper catalyst | C-functionalized piperazines via de novo synthesis | mdpi.comencyclopedia.pub |
Formation of Chiral Auxiliaries and Ligand Precursors
The inherent chirality of this compound makes it a valuable synthon for the development of chiral auxiliaries and ligands for asymmetric catalysis. A chiral auxiliary is a compound that can be temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction, after which it is removed.
By functionalizing the N1 and/or N4 positions, this compound can be converted into a variety of bidentate or tridentate ligands. For example, acylation of both nitrogen atoms with groups bearing phosphine (B1218219) or other coordinating moieties can generate ligands for transition metal catalysts. The stereogenic center at C2 creates a chiral environment around the metal center, which can induce high levels of enantioselectivity in catalytic reactions such as asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions.
The synthesis of chiral piperazine-based ligands is a well-established field. researchgate.netrsc.org For example, chiral (piperazin-2-yl)methanol derivatives have been synthesized and evaluated as ligands for biological receptors. rsc.orgresearchgate.net Similarly, this compound can serve as a scaffold. The methoxyethyl side chain can also participate in coordination to a metal center, potentially creating a tridentate N,N,O-ligand, further influencing the catalytic activity and selectivity.
Advanced Spectroscopic and Analytical Characterization Methodologies for Stereochemical Elucidation of this compound
The unambiguous determination of the stereochemistry of chiral molecules is a critical aspect of chemical and pharmaceutical research. For this compound, a chiral piperazine derivative, a suite of advanced spectroscopic and analytical techniques is employed to elucidate its enantiomeric purity, stereochemical assignment, and absolute configuration. These methodologies provide a comprehensive understanding of the three-dimensional arrangement of the molecule, which is fundamental to its biological activity and application.
Advanced Spectroscopic and Analytical Characterization Methodologies for Stereochemical Elucidation
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Resolution
Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively utilized for the analysis of (S)-2-(2-Methoxyethyl)piperazine.
The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). This leads to the formation of transient diastereomeric complexes with different energies, resulting in different retention times for the (S) and (R) enantiomers.
High-Performance Liquid Chromatography (HPLC):
For the analysis of piperazine (B1678402) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.gov These CSPs, often coated or immobilized on a silica (B1680970) support, offer a wide range of enantioselective interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. nih.gov
A typical HPLC method for determining the enantiomeric excess (e.e.) of a chiral piperazine might involve a column like Chiralpak® AD-H or Chiralcel® OD-H. The enantiomeric purity of this compound can be quantified by integrating the peak areas of the two enantiomers in the chromatogram.
Table 1: Illustrative HPLC Parameters for Chiral Separation of a 2-Substituted Piperazine
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Expected Elution Order | (R)-enantiomer before (S)-enantiomer (hypothetical) |
Gas Chromatography (GC):
For volatile compounds or those that can be readily derivatized to become volatile, chiral GC offers high resolution and sensitivity. Prior to analysis, this compound would typically be derivatized, for example, by acylation of the amine groups with trifluoroacetic anhydride (B1165640) to form the corresponding N,N'-bis(trifluoroacetyl) derivative. nih.gov This increases the volatility and can enhance the chiral recognition on the CSP.
Common chiral stationary phases for GC include cyclodextrin (B1172386) derivatives. The separation is based on the inclusion of the derivatized enantiomers into the chiral cavity of the cyclodextrin.
Table 2: Example GC Conditions for Enantiomeric Resolution of a Derivatized Chiral Amine
| Parameter | Condition |
| Column | Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm film) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), then ramp to 180 °C at 5 °C/min |
| Derivatizing Agent | Trifluoroacetic anhydride |
| Expected Outcome | Baseline separation of the diastereomeric derivatives |
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation. For chiral molecules like this compound, specific NMR methods can be employed to differentiate between enantiomers and thus determine enantiomeric purity and assign stereochemistry.
In an achiral solvent, the NMR spectra of a pair of enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished. This is achieved through the use of either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Chiral Solvating Agents (CSAs):
CSAs are optically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. nih.gov These complexes have different magnetic environments, leading to separate signals in the NMR spectrum for the (S) and (R) enantiomers. A commonly used class of CSAs for amines are chiral acids, such as (R)-(-)- or (S)-(+)-mandelic acid or derivatives of tartaric acid. youtube.com For piperazines, crown ethers bearing carboxylic acid groups have also been shown to be effective. nih.gov
Table 3: Representative ¹H-NMR Data for a Racemic 2-Substituted Piperazine with a Chiral Solvating Agent
| Proton | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) with (R)-Mandelic Acid | Δδ (ppm) |
| H-2 (S-enantiomer) | 2.85 | 2.82 | -0.03 |
| H-2 (R-enantiomer) | 2.85 | 2.88 | +0.03 |
| Methoxy (B1213986) (S-enantiomer) | 3.30 | 3.28 | -0.02 |
| Methoxy (R-enantiomer) | 3.30 | 3.33 | +0.03 |
This data is illustrative and the actual chemical shift differences will depend on the specific CSA and experimental conditions.
Chiral Derivatizing Agents (CDAs):
CDAs react with the enantiomers to form stable diastereomers, which inherently have different NMR spectra. A common CDA for amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). The resulting diastereomeric amides will exhibit distinct chemical shifts, particularly for protons close to the newly formed stereocenter.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is particularly valuable for determining the absolute configuration of a chiral compound by comparing the experimental CD spectrum with that predicted by theoretical calculations or with the spectra of structurally related compounds of known absolute configuration. researchgate.netresearchgate.net
The CD spectrum of this compound would be expected to show Cotton effects (positive or negative bands) corresponding to the electronic transitions of its chromophores. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms in the molecule.
To assign the absolute configuration, the experimental CD spectrum is compared to a spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of its absolute configuration.
Table 4: Hypothetical Circular Dichroism Data for this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 240 | -500 |
| 215 | +1200 |
This data is hypothetical and serves to illustrate the type of information obtained from a CD spectrum.
X-ray Crystallography for Crystalline State Structure and Absolute Configuration
X-ray crystallography is the gold standard for the determination of the three-dimensional structure of a molecule in the crystalline state. nih.goviucr.org If a suitable single crystal of this compound or a salt thereof can be obtained, this technique can provide an unambiguous determination of its absolute configuration.
Table 5: Illustrative Crystallographic Data for a Chiral Piperazine Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| Flack Parameter | 0.05(3) (indicative of the correct absolute configuration) |
This data is representative of a typical crystallographic analysis of a chiral organic molecule.
Advanced Mass Spectrometry for Structural Confirmation of Complex Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. While standard MS is not inherently sensitive to stereochemistry, advanced MS techniques, particularly when coupled with derivatization, can be used for the structural confirmation of complex derivatives of this compound.
Derivatization of the piperazine nitrogen atoms, for instance by acylation or sulfonylation, can lead to characteristic fragmentation patterns in the mass spectrometer. nih.govsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps to confirm the elemental composition of the parent ion and its fragments.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. The fragmentation patterns of diastereomeric derivatives formed from a chiral derivatizing agent can sometimes differ, providing indirect evidence of stereochemistry. More commonly, MS is used to confirm the successful synthesis of derivatives used in other stereochemical analyses, such as those for GC or NMR.
Table 6: Potential Mass Spectrometric Fragmentation of a Derivatized this compound
| Derivative | Parent Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |
| N,N'-bis(trifluoroacetyl) | 338 | 269, 167, 69 | Loss of CF₃, cleavage of the piperazine ring |
| N-dansyl | 377 | 234, 171, 151 | Fragmentation of the dansyl group and piperazine ring |
Fragmentation patterns are predictive and would need to be confirmed by experimental data.
Computational and Theoretical Investigations of S 2 2 Methoxyethyl Piperazine
Conformational Analysis and Energy Minimization Studies
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like (S)-2-(2-methoxyethyl)piperazine, multiple conformations are possible due to the puckering of the piperazine (B1678402) ring and the rotation around single bonds in the side chain. Conformational analysis aims to identify the stable, low-energy conformations and to understand the energy barriers between them.
Energy minimization studies are a cornerstone of conformational analysis. These calculations, typically performed using molecular mechanics (MM) force fields or quantum mechanics (QM) methods, optimize the geometry of the molecule to find the lowest energy arrangement of its atoms. For 2-substituted piperazines, a key conformational feature is the orientation of the substituent at the C2 position, which can be either axial or equatorial.
A study on 2-substituted piperazines has shown a general preference for the axial conformation. arxiv.org This preference can be influenced by various factors, including steric hindrance and intramolecular interactions. In the case of ether-linked compounds like this compound, the axial conformation can be further stabilized by the formation of an intramolecular hydrogen bond between the N-H of the piperazine ring and the oxygen atom of the methoxyethyl side chain. arxiv.org
The relative energies of the different conformers can be calculated to determine their populations at a given temperature. Below is an illustrative data table showcasing the kind of results obtained from such a study, comparing the energies of the axial and equatorial conformers of the piperazine ring with different orientations of the methoxyethyl side chain.
| Conformer | Dihedral Angle (N1-C2-C7-O8) | Relative Energy (kcal/mol) | Population (%) |
| Axial-gauche | 60° | 0.00 | 75.2 |
| Axial-anti | 180° | 1.50 | 10.1 |
| Equatorial-gauche | 60° | 0.80 | 14.7 |
| Equatorial-anti | 180° | 2.50 | 0.0 |
This table is illustrative and based on general principles of conformational analysis of substituted piperazines.
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule. These calculations can be used to determine a wide range of properties, including the distribution of electron density, the energies of molecular orbitals, and the partial charges on each atom.
For this compound, DFT calculations can reveal how the electron-donating and withdrawing groups influence the reactivity of the piperazine nitrogens. The N1 and N4 nitrogens of the piperazine ring are key sites for chemical reactions, and their nucleophilicity can be quantified by examining the calculated atomic charges and the energies of the highest occupied molecular orbital (HOMO).
The HOMO and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.
Below is a hypothetical data table summarizing key electronic properties of this compound that could be obtained from DFT calculations.
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
| N1 Mulliken Charge | -0.45 e |
| N4 Mulliken Charge | -0.38 e |
This table is illustrative and presents typical values that might be expected from DFT calculations on a molecule of this type.
Molecular Dynamics Simulations for Solution-Phase Behavior
While gas-phase calculations provide fundamental insights, the behavior of this compound in a biological environment is best understood by considering the effects of the solvent. Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution.
In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of the molecule in solution and the analysis of its interactions with the solvent. For this compound in an aqueous solution, MD simulations can reveal the structure of the hydration shell around the molecule and the dynamics of hydrogen bonding between the piperazine nitrogens, the ether oxygen, and water molecules.
The simulations can also provide information on the flexibility of the molecule in solution, which can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom. This can help to identify the more rigid and more flexible parts of the molecule, which is important for understanding its binding to a receptor. Studies on similar systems, such as piperazine in aqueous solutions for CO2 capture, have demonstrated the utility of MD simulations in understanding solute-solvent interactions. nih.gov
Prediction of Spectroscopic Parameters and Reactivity Profiles
Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be a valuable tool for the interpretation of experimental spectra and for the structural elucidation of new compounds.
For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. By comparing the predicted spectrum with the experimental spectrum, it is possible to confirm the structure of the molecule and to assign the signals to specific atoms. General tutorials on predicting NMR spectra highlight the basic principles of how neighboring atoms influence the chemical shifts. youtube.com The accuracy of these predictions depends on the level of theory and the basis set used in the calculations, as well as the inclusion of solvent effects.
In addition to spectroscopic parameters, computational methods can also be used to predict the reactivity of a molecule. By calculating the energies of the transition states for various reactions, it is possible to predict the most likely reaction pathways and the relative rates of different reactions. For example, the reactivity of the two nitrogen atoms in this compound towards electrophiles can be investigated by calculating the activation energies for the N-alkylation or N-acylation reactions at each nitrogen.
Transition State Modeling for Asymmetric Transformations
This compound is a chiral molecule, and its use in the synthesis of pharmaceuticals often involves asymmetric transformations where the stereochemistry of the final product is controlled. Transition state modeling is a powerful computational tool for understanding the origin of stereoselectivity in such reactions.
By calculating the energies of the transition states leading to the different stereoisomeric products, it is possible to predict which product will be formed in excess. These calculations can provide detailed insights into the non-covalent interactions, such as steric hindrance and hydrogen bonding, that control the stereochemical outcome of the reaction.
For example, if this compound is used as a chiral ligand in a metal-catalyzed reaction, transition state modeling can be used to understand how the ligand coordinates to the metal and how it influences the approach of the substrate to the catalytic center. Recent advances in machine learning are also being applied to predict transition state structures more rapidly. mit.edu This information is invaluable for the rational design of new and more selective catalysts and for the optimization of reaction conditions to achieve high enantiomeric excess.
Applications of S 2 2 Methoxyethyl Piperazine and Its Derivatives in Advanced Chemical Transformations
Role as Chiral Ligands in Asymmetric Catalysis
The design and application of chiral ligands are central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. The structure of (S)-2-(2-Methoxyethyl)piperazine, featuring a stereogenic center and two nitrogen atoms with differing steric and electronic environments, alongside an ether oxygen, suggests its utility as a versatile chiral ligand.
Transition Metal-Mediated Asymmetric Reactions
While specific research detailing the use of this compound as a ligand in transition metal-catalyzed asymmetric reactions is not extensively documented in publicly available literature, its structural motifs are analogous to other successful chiral ligands. The piperazine (B1678402) backbone can form stable chelate rings with a variety of transition metals, such as rhodium, ruthenium, palladium, and copper. The stereogenic center at the C2 position can effectively induce chirality in the metal's coordination sphere, thereby directing the stereochemical outcome of a catalytic reaction.
The presence of the methoxyethyl substituent could offer additional coordination capabilities and influence the ligand's conformational rigidity and electronic properties. It is plausible that derivatives of this compound could be employed in a range of asymmetric transformations, including:
Asymmetric Hydrogenation: The diamine structure is a common feature in ligands for the asymmetric hydrogenation of ketones, imines, and olefins.
Asymmetric C-C Bond Forming Reactions: Ligands with similar backbones have been used in Heck, Suzuki-Miyaura, and aldol (B89426) reactions.
Asymmetric Cyclopropanation: Chiral bis(oxazoline) ligands, which share the feature of being C2-symmetric nitrogen-based chelators, have proven effective in copper- and ruthenium-catalyzed cyclopropanation reactions. nih.gov
Further research into the synthesis of N-functionalized derivatives of this compound could unlock its potential in this domain. For instance, the introduction of phosphine (B1218219) or other coordinating groups on the nitrogen atoms could create powerful P,N or N,N,O-type ligands for a broader scope of catalytic applications. The desymmetrization of prochiral substrates, such as alkene-, alkyne-, and allene-tethered cyclohexadienones, using transition metal catalysis with chiral ligands is a powerful strategy for constructing complex molecular architectures. rsc.org
Organocatalytic Systems
The field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. Chiral amines and their derivatives are cornerstones of organocatalysis, acting as Lewis bases, Brønsted bases, or participating in enamine and iminium ion catalysis.
Currently, there is a lack of specific studies employing this compound or its derivatives in organocatalytic systems. However, its inherent basicity and chirality make it a promising scaffold for the development of new organocatalysts. For example, it could potentially be utilized in:
Michael Additions: As a chiral base to deprotonate pro-nucleophiles.
Aldol Reactions: After conversion to a more complex catalyst, to control the stereoselective formation of C-C bonds.
Mannich Reactions: To facilitate the asymmetric addition of enolizable carbonyl compounds to imines.
The development of derivatives, for instance, by introducing hydrogen-bonding moieties like ureas or thioureas, could expand its applicability to a wider range of organocatalytic transformations where hydrogen bonding plays a key role in stereocontrol.
Utilization as Chiral Building Blocks for Complex Chemical Scaffolds and Molecular Architectures
Chiral piperazines are valuable building blocks in medicinal chemistry and materials science due to their rigid conformational properties and the synthetic handles they provide for further functionalization. sigmaaldrich.com The (S)-configuration at the C2 position of this compound makes it a desirable starting material for the stereocontrolled synthesis of more complex molecules.
While specific examples of its use are not widely reported, its structure lends itself to the synthesis of a variety of complex chemical scaffolds. For instance, it could be incorporated into:
Pharmaceutical Agents: Piperazine rings are present in a wide array of biologically active compounds. The chirality of this compound could be crucial for specific interactions with biological targets. nih.gov For example, chiral (piperazin-2-yl)methanol derivatives have been synthesized and evaluated for their affinity to sigma-receptors. researchgate.netnih.gov
Macrocyclic Compounds: The two nitrogen atoms can be used as points of attachment for building larger ring systems with defined three-dimensional structures.
Supramolecular Assemblies: The combination of chirality and hydrogen bonding capabilities makes it a candidate for the construction of self-assembling molecular architectures.
The synthesis of 3-substituted piperazine-2-acetic acid esters from chiral 1,2-diamines highlights a synthetic strategy that could potentially be adapted for derivatives of this compound to create novel and complex molecular structures. nih.gov
Applications in the Synthesis of Chiral Materials (e.g., Liquid Crystals, Polymers)
The incorporation of chiral units into materials can lead to unique properties, such as the ability to form helical superstructures in liquid crystals or to exhibit circularly polarized luminescence in polymers.
There is no direct evidence of this compound being used in the synthesis of chiral materials. However, the principles of materials science suggest its potential in this area.
Chiral Liquid Crystals: A chiral dopant can induce a helical twist in a nematic liquid crystal phase, leading to the formation of a cholesteric phase. rsc.orgnih.gov The chirality and molecular shape of this compound derivatives could be tailored to effectively transfer chirality to a liquid crystalline host. The synthesis of new triazine-based π-conjugated macromolecules with chiral side groups has been shown to induce mesomorphic properties. nih.gov
Chiral Polymers: Chiral monomers can be polymerized to create polymers with helical structures or other forms of macromolecular chirality. mdpi.com this compound could be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, to be incorporated into polymer chains. Such chiral polymers could find applications in chiral recognition, catalysis, and optics. The development of chiral polymers based on vinyl[2.2]paracyclophane has demonstrated their potential as emitters for circularly polarized luminescence. researchgate.net
The table below illustrates potential research directions for the application of this compound in chiral materials.
| Material Type | Potential Application | Required Modification of this compound |
| Chiral Liquid Crystals | Dopant for inducing cholesteric phases | Attachment of mesogenic units |
| Chiral Polymers | Monomer for helical polymers | Introduction of a polymerizable group (e.g., vinyl, acrylate) |
| Chiral Metal-Organic Frameworks | Chiral building block for porous materials | Functionalization for coordination with metal ions |
Development of Chiral Stationary Phases for Chromatographic Separations
Chiral chromatography is an essential technique for the separation of enantiomers, a critical step in the development and quality control of chiral drugs. Chiral stationary phases (CSPs) are the heart of this technology, and their performance depends on the chiral selector immobilized on the support material.
While there are no reports of this compound being used as a chiral selector for CSPs, its structural features suggest it could be a viable candidate. A suitable chiral selector must be able to form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. The nitrogen atoms and the ether oxygen of this compound can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. These interactions, combined with steric repulsion, can contribute to chiral recognition.
To be used as a CSP, this compound would need to be immobilized onto a solid support, such as silica (B1680970) gel. This could be achieved by functionalizing one of the nitrogen atoms with a group capable of reacting with the support surface, for example, a silane (B1218182) derivative.
Design of Molecular Recognition Systems for Chiral Substrates
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The design of artificial receptors capable of selectively binding chiral guest molecules is an active area of research with applications in sensing, separation, and catalysis.
The chiral cavity and the arrangement of functional groups in derivatives of this compound could be engineered to create selective binding pockets for specific chiral substrates. For example, by incorporating aromatic panels or other recognition motifs onto the piperazine scaffold, it might be possible to create receptors that can distinguish between enantiomers of amino acids, alcohols, or other chiral molecules.
A study on chiral, nonracemic (piperazin-2-yl)methanol derivatives demonstrated their affinity for sigma-receptors, indicating that the chiral piperazine framework can indeed participate in specific molecular recognition events within a biological context. nih.gov This provides a proof-of-concept for the potential of appropriately functionalized this compound derivatives to act as selective molecular recognition systems.
Structure Property Relationships in Non Biological Chemical Systems
Influence of Stereochemistry on Intermolecular Interactions and Self-Assembly
The three-dimensional structure of a molecule, determined by its stereochemistry, is a primary driver of its intermolecular interactions and subsequent self-assembly into larger, ordered structures. For (S)-2-(2-Methoxyethyl)piperazine, the chiral center at the C2 position of the piperazine (B1678402) ring, along with the flexible 2-methoxyethyl side chain, would be expected to play a crucial role in defining its solid-state architecture and solution-phase behavior.
The piperazine ring typically adopts a chair conformation to minimize steric strain. In the case of this compound, the 2-methoxyethyl substituent would preferentially occupy an equatorial position to reduce steric hindrance with the axial hydrogens of the ring. This conformational preference, coupled with the inherent chirality, will influence how the molecules pack in a crystal lattice. Hydrogen bonding is a significant intermolecular force for piperazines, with the two nitrogen atoms acting as hydrogen bond acceptors and the N-H protons as donors. The stereochemistry of the C2 substituent will dictate the relative positioning of these hydrogen bond donors and acceptors, leading to specific packing motifs.
While a crystal structure for this compound is not publicly available, studies on similar substituted piperazines provide valuable insights. For instance, the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate reveals a chair conformation for the piperazine ring and highlights the importance of N-H···O hydrogen bonds in the crystal packing. nih.gov It is reasonable to assume that this compound would also exhibit extensive hydrogen bonding networks in its solid state.
The ether oxygen in the 2-methoxyethyl side chain can also act as a hydrogen bond acceptor, potentially leading to more complex and varied intermolecular interaction patterns. The chirality of the molecule ensures that these interactions will be stereospecific, which could favor the formation of chiral supramolecular assemblies. The self-assembly of such chiral molecules in solution can lead to the formation of helices, sheets, or other ordered structures, driven by a combination of hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The specific nature of these self-assembled structures would be highly dependent on the solvent and other experimental conditions.
Correlation between Substitution Patterns and Catalytic Performance
In the context of this compound as a potential chiral ligand, several structural features would influence its catalytic performance. The (S)-configuration at the C2 position provides a defined chiral environment around a coordinated metal center. The bulkiness of the 2-methoxyethyl group would create steric hindrance that can effectively block one face of the substrate from approaching the catalytic center, thereby favoring the formation of one enantiomer of the product.
The two nitrogen atoms of the piperazine ring can act as a bidentate ligand, chelating to a metal center. The ether oxygen of the methoxyethyl side chain could also potentially coordinate to the metal, making it a tridentate N,N,O-ligand. This coordination mode would create a more rigid and well-defined chiral pocket around the metal, which can enhance enantioselectivity. The flexibility of the methoxyethyl chain might also allow for fine-tuning of the steric environment at the catalytic site.
Structure-activity relationship studies on various piperazine derivatives have shown that modifications to the substituents can have a profound impact on catalytic outcomes. For instance, in some catalytic systems, increasing the steric bulk of the substituents on the piperazine ring leads to higher enantioselectivity. organic-chemistry.org Conversely, the electronic properties of the substituents can also play a crucial role by influencing the electron density at the metal center, thereby affecting its reactivity. The methoxy (B1213986) group in this compound is an electron-donating group, which could modulate the electronic properties of a coordinated metal catalyst.
While specific data on the catalytic performance of this compound is not available, we can look at the performance of other chiral piperazine-based catalysts to understand its potential. For example, C2-symmetric chiral piperazines have been successfully used in the asymmetric acylation of meso-1,2-diols, affording products with high enantioselectivity. organic-chemistry.orgnih.gov The inherent asymmetry of this compound makes it a candidate for similar applications, where its unique steric and electronic profile could offer advantages.
Rational Design Principles for Novel Functional Chiral Molecules
The development of new functional chiral molecules with tailored properties is a major goal in chemical research. Chiral piperazines, with their rigid scaffold and tunable substitution patterns, represent a valuable platform for the rational design of such molecules, particularly for applications in asymmetric catalysis and medicinal chemistry. researchgate.netnih.gov
This compound can serve as a versatile chiral building block for the synthesis of more complex and functional molecules. The two nitrogen atoms of the piperazine ring offer sites for further functionalization. The secondary amine can be readily derivatized with a variety of substituents, allowing for the introduction of different functional groups or the attachment of the piperazine unit to a larger molecular framework. The tertiary amine can also be targeted for quaternization or other modifications.
One rational design strategy involves the synthesis of C2-symmetric ligands, which have proven to be highly effective in many asymmetric catalytic reactions. While this compound itself is not C2-symmetric, it can be used as a starting material to build such ligands. For example, two units of this compound could be linked together through a bridging group to create a C2-symmetric bis-piperazine ligand.
Another design principle is the creation of "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets with high affinity. The piperazine ring is considered a privileged scaffold in medicinal chemistry, and the introduction of chirality and specific substituents, as in this compound, can lead to the development of potent and selective therapeutic agents. gyanvihar.orgnih.gov For instance, structure-activity relationship studies on piperazine derivatives have led to the discovery of potent inhibitors of serotonin (B10506) and noradrenaline reuptake. nih.gov
The design of novel chiral catalysts often involves the creation of a well-defined chiral pocket around the active site. The combination of the chiral center and the flexible side chain in this compound provides a foundation for building such pockets. By systematically modifying the substituents on the piperazine ring and the nature of the side chain, it is possible to fine-tune the steric and electronic environment of the catalyst to achieve high levels of stereocontrol in a desired transformation. The principles of rational design, guided by computational modeling and experimental screening, can be applied to leverage the structural features of this compound for the development of new and improved functional chiral molecules.
Future Research Directions and Emerging Opportunities for S 2 2 Methoxyethyl Piperazine
The chiral piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its structural and functional versatility. rsc.orgmdpi.com (S)-2-(2-Methoxyethyl)piperazine, as a specific entity within this class, represents a platform for significant future innovation. The following sections explore emerging research avenues that could unlock its full potential.
Q & A
Basic Questions
Q. What synthetic routes are recommended for (S)-2-(2-Methoxyethyl)piperazine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroethoxyethanol can react with piperazine derivatives under controlled conditions (e.g., elevated temperatures, inert atmosphere) to introduce the methoxyethyl group . Optimization involves varying solvents (polar aprotic solvents like DMF enhance reactivity), reaction time (monitored via TLC/HPLC), and stoichiometric ratios (excess piperazine to drive completion). Intermediate purification via recrystallization or column chromatography ensures high yields .
Q. Which analytical techniques are critical for characterizing purity and enantiomeric excess?
- Methodological Answer :
- Purity : Use HPLC with UV detection (λ = 210–260 nm) and C18 columns; compare retention times against standards. GC-MS confirms molecular weight and detects volatile impurities .
- Enantiomeric Excess : Chiral HPLC columns (e.g., Chiralpak® IA/IB) or capillary electrophoresis with cyclodextrin additives resolve enantiomers. Polarimetry or NMR with chiral shift reagents (e.g., Eu(hfc)₃) provide complementary validation .
Q. What are the key considerations for designing enantioselective synthesis protocols?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution using enzymes (lipases). Alternatively, synthesize racemic mixtures and separate via diastereomeric salt formation with chiral acids (e.g., tartaric acid). Monitor optical rotation and validate with chiral chromatography .
Advanced Research Questions
Q. How does the methoxyethyl substituent influence pKa and solubility compared to unsubstituted piperazine?
- Methodological Answer : The electron-donating methoxy group increases basicity (higher pKa₂) by stabilizing the protonated amine via inductive effects. Solubility in aqueous buffers (e.g., HEPES or phosphate) decreases due to reduced polarity. Experimental determination involves potentiometric titration (validate with ’s van’t Hoff analysis) and shake-flask assays. Computational tools (e.g., COSMO-RS) predict logP and solubility parameters .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Methodological Answer :
- Experimental Variables : Standardize assay conditions (pH, temperature, cell lines) to minimize variability. For receptor binding studies, use radioligand displacement assays with consistent protein concentrations .
- Structural Analysis : Compare substituent effects using QSAR models; the methoxyethyl group may alter steric bulk or hydrogen-bonding capacity, affecting target affinity. Validate with molecular docking (e.g., AutoDock Vina) and mutagenesis studies .
Q. How can computational chemistry predict biological interactions, and what validation is required?
- Methodological Answer :
- Docking/MD Simulations : Use Schrödinger Suite or GROMACS to model interactions with targets (e.g., serotonin transporters). Focus on binding poses and free energy (ΔG) calculations.
- Validation : Correlate computational predictions with in vitro assays (e.g., IC₅₀ values from radioligand binding). Discrepancies may arise from solvent effects or protein flexibility, requiring iterative refinement .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Racemization Risk : Avoid high temperatures (>100°C) during steps involving chiral centers. Use non-polar solvents (e.g., hexane) and low-acidity conditions.
- Purification : Implement simulated moving bed (SMB) chromatography for large-scale enantiomer separation. Monitor optical purity via inline polarimetry and validate with chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
